C6 Substituent Identity Determines Adenosine A1 vs. A2A Selectivity: Positional SAR from the Poulsen Series
In the systematic SAR study by Poulsen et al., moving the thioether side chain from C6 to C4 fundamentally altered adenosine receptor subtype selectivity. The C6-substituted series yielded A1-selective antagonists, whereas C4 substitution favoured A2A affinity [1]. The target compound’s C6 2-chlorobenzylthio ether places the bulky aryl thioether at the C6 position, structurally aligning it with the A1-selective branch of this pharmacophore. However, the absence of an α-carboxamide extension and the presence of a C4 carbonyl differentiate it from the most potent A1 antagonists (Ki 0.745–6.81 nM), suggesting it may occupy a distinct selectivity niche within adenosine or related purinergic receptors.
| Evidence Dimension | Adenosine A1 vs. A2A selectivity dependence on substitution position |
|---|---|
| Target Compound Data | C6 2-chlorobenzylthio ether (no α-carboxamide); predicted to engage A1-biased topology based on C6 substitution precedent. |
| Comparator Or Baseline | Compound 14 (C6-thio hexanamide): A1 Ki = 0.939 nM, A2A Ki = 88.3 nM (94-fold A1 selective). Compound 10 (C4-methylthio, C6-thio hexanamide): A1 Ki = 6.81 nM, A2A Ki > 40,000 nM (>5,900-fold A1 selective) [1]. |
| Quantified Difference | Structural differences preclude direct affinity comparison; however, the C6 aryl thioether motif without α-carboxamide is absent from the recorded A1 antagonist pharmacophore, implying a distinct receptor interaction profile. |
| Conditions | Radioligand binding assay using rat brain cortical (A1) and striatal (A2A) membranes with [3H]DPCPX (A1) and [3H]CGS 21680 (A2A). |
Why This Matters
For researchers designing adenosine receptor tool compounds, this compound provides an alternative substitution vector that cannot be substituted by commercial A1 antagonists.
- [1] Poulsen, S. A. et al. (1996) 'Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists', Journal of Medicinal Chemistry, 39(21), pp. 4156–4161. View Source
